TRPV4 antagonist 3

TRPV4 Antagonism Calcium Influx hTRPV4 Assay

Researchers requiring potent, sustained TRPV4 inhibition at low nanomolar concentrations often face solvent-related artifacts or cytotoxicity with less potent antagonists. TRPV4 antagonist 3 (pIC50=8.4, approx. 4 nM) overcomes these limitations, enabling clean in vitro assays (FLIPR, electrophysiology) at minimal compound concentrations. Its acyclic amine chemotype also serves as a critical reference for CYP3A4 inactivation SAR studies, supporting orthogonal pharmacological profiling across TRPV4 antagonist series. • pIC50=8.4 (~4 nM) for robust TRPV4 channel inhibition • Enables low-concentration assays, reducing off-target and solvent artifacts • Reference compound for CYP3A4 inactivation SAR and cross-chemotype comparisons • Sourced for consistent quality and global supply chain reliability

Molecular Formula C20H18F4N4O3S
Molecular Weight 470.4 g/mol
Cat. No. B15142386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV4 antagonist 3
Molecular FormulaC20H18F4N4O3S
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCC(CCNS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F)(COC2=CC(=C(C=C2)C#N)F)N
InChIInChI=1S/C20H18F4N4O3S/c1-19(27,12-31-15-4-3-14(11-26)17(21)9-15)6-7-28-32(29,30)18-5-2-13(10-25)8-16(18)20(22,23)24/h2-5,8-9,28H,6-7,12,27H2,1H3/t19-/m0/s1
InChIKeyAIMMQZFOJLHKKW-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPV4 Antagonist 3: Potent Acyclic Amine Antagonist


TRPV4 antagonist 3 (CAS 2681273-35-6) is a synthetic small molecule antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel [1]. It belongs to a novel series of acyclic amine inhibitors derived through a scaffold-hopping approach intended to replace saturated heterocyclic rings while maintaining potency and improving pharmacokinetic properties [2]. The compound is characterized by a reported pIC50 of 8.4, which corresponds to an IC50 of approximately 4 nM, positioning it among high-potency TRPV4 antagonists [1].

TRPV4 ion channel inhibition studies

Acyclic amine chemotype, scaffold-hopping derived

Reported inhibition context supports low‑concentration assay design

Why Generic TRPV4 Antagonist Substitution Fails


Substituting one TRPV4 antagonist for another without considering the underlying chemotype introduces significant scientific risk. TRPV4 antagonists are structurally diverse, and their secondary pharmacology profiles, particularly with respect to hERG channel inhibition and cytochrome P450 (CYP) inactivation, vary dramatically between series . For instance, early acyclic amine TRPV4 antagonists, including the chemotype from which TRPV4 antagonist 3 is derived, were found to inactivate CYP3A4, a major drug-metabolizing enzyme [1]. This liability was specifically addressed through targeted structural modifications within this series to deliver advanced leads, highlighting that even compounds with similar primary target potency can possess vastly different metabolic and safety profiles [1]. Therefore, generic interchange without evidence of equivalent secondary pharmacology is scientifically unsound.

Chemotype‑dependent CYP3A4 inactivation may alter metabolic context across TRPV4 antagonists.

hERG inhibition profile can differ substantially; cardiotoxicity liability context requires review.

Off‑target TRP channel engagement (e.g., TRPM8) may confound selectivity interpretation.

TRPV4 Antagonist 3 vs. Key Comparators


hTRPV4 Inhibitory Potency

TRPV4 antagonist 3 demonstrates high potency at the human TRPV4 channel with a reported pIC50 of 8.4, which translates to an IC50 of approximately 4 nM . This potency is within a similar order of magnitude as the clinically advanced antagonist GSK2193874 (IC50 = 40 nM for hTRPV4) and the tool compound HC-067047 (IC50 = 48 nM for hTRPV4) [1]. In contrast, it is significantly more potent than earlier-generation tool compounds such as RN-1734 (IC50 = 2.3 µM) and RN-9893 (IC50 = 420 nM) [2].

hTRPV4 Inhibition
Reported
Target pIC50 8.4 (~4 nM)
Comparators: GSK2193874 40 nM, HC‑067047 48 nM, RN‑1734 2.3 µM, RN‑9893 420 nM
≈10‑fold higher vs. GSK2193874/HC‑067047; ≈575‑fold vs. RN‑1734
Supports low‑concentration assay context for hTRPV4
Assay conditions not detailed by vendor
TRPV4 Antagonism Calcium Influx hTRPV4 Assay

Chemotype-Dependent CYP3A4 Metabolic Liability

The acyclic amine chemotype, to which TRPV4 antagonist 3 belongs, has been shown to inactivate CYP3A4 [1]. This is a significant metabolic liability that can lead to drug-drug interactions and unpredictable pharmacokinetics [1]. However, this liability was explicitly addressed within this same chemical series through further structural modifications designed to sterically preclude formation of the metabolic intermediate complex responsible for the inactivation [1]. While the specific CYP3A4 profile of TRPV4 antagonist 3 itself is not publicly disclosed, its selection from this optimized series implies that it may represent a compound with an improved metabolic profile compared to earlier, unoptimized acyclic amine leads. This is a key differentiator from other TRPV4 antagonist chemotypes, such as pyrrolidine sulfonamides or quinolinecarboxamides, which possess distinct metabolism and safety profiles [2].

CYP3A4 Liability
Class‑level
Acyclic amine chemotype inactivates CYP3A4; scaffold optimization addressed this liability within the series.
Chemotype‑dependent metabolic context
Compound‑specific CYP data not publicly disclosed
Drug Metabolism CYP3A4 Inactivation Acyclic Amine Liability

Acyclic Amine Selectivity Profile

While the full selectivity profile for TRPV4 antagonist 3 is not publicly available, its chemical series was designed for high potency and favorable pharmacokinetics [1]. A known selectivity concern for TRPV4 antagonists, exemplified by HC-067047, is off-target inhibition of the hERG cardiac potassium channel (IC50 = 370 nM) and the menthol receptor TRPM8 (IC50 = 780 nM) [2]. The extent to which TRPV4 antagonist 3 engages these or other off-targets is a key point of differentiation. Without published selectivity data for this specific compound, it cannot be assumed to possess the same selectivity window as better-characterized compounds like RN-1734, which is selective for TRPV4 over TRPV1, TRPV3, and TRPM8 at concentrations up to 30 µM .

Selectivity (hERG/TRPM8)
Data to verify
Full panel not disclosed for this compound.
HC‑067047: hERG IC50 370 nM, TRPM8 IC50 780 nM.
RN‑1734: selective up to 30 µM against TRPV3/TRPM8.
Selectivity context requires experimental confirmation
hERG liability review recommended for long‑term studies
TRP Channel Selectivity hERG Inhibition Off-Target Pharmacology

TRPV4 Antagonist 3 Research Applications


High-Potency In Vitro Target Engagement

TRPV4 antagonist 3 is ideally suited for in vitro assays requiring potent and sustained inhibition of human TRPV4 channels at low nanomolar concentrations. Its reported pIC50 of 8.4 (approx. 4 nM) allows for the use of minimal compound concentrations in cell-based assays such as FLIPR calcium influx or electrophysiology, thereby reducing the likelihood of solvent-related artifacts or off-target effects that can confound results when using less potent antagonists like RN-1734 (IC50 = 2.3 µM) [1][2]. This makes it a valuable tool for delineating TRPV4-specific signaling pathways in cells where high concentrations of less potent compounds would be cytotoxic or promiscuous [3].

Pulmonary Edema and Heart Failure Models

Given that its parent chemical series was specifically optimized for the treatment of pulmonary edema associated with heart failure, TRPV4 antagonist 3 is a logical candidate for ex vivo and in vivo studies in this therapeutic area [1]. While its in vivo efficacy has not been explicitly reported, the structural optimization of this acyclic amine series was driven by the need for compounds with exceptional potency and favorable PK properties for this indication [1]. Therefore, researchers seeking novel tool compounds to investigate TRPV4's role in lung endothelial barrier function and fluid homeostasis, independent of the well-characterized GSK2193874 scaffold, may find this compound useful for generating orthogonal pharmacological evidence [2].

CYP3A4 Metabolic Interaction Studies

TRPV4 antagonist 3 provides a unique opportunity to study structure-activity relationships around CYP3A4 inactivation within the TRPV4 antagonist field. As a member of the acyclic amine series, it is part of a chemical class that initially presented a CYP3A4 inactivation liability which was subsequently mitigated through targeted steric modifications [1]. This compound can be used as a reference in metabolism studies to compare against both unoptimized acyclic amine leads and alternative chemotypes (e.g., GSK2193874) to understand how subtle structural changes impact cytochrome P450 enzyme function and drug-drug interaction potential [1].

TRPV4 Antagonist Chemotype Profiling

In industrial drug discovery or academic probe development settings, TRPV4 antagonist 3 serves as a valuable representative of the acyclic amine chemotype for cross-series comparisons. This allows for systematic evaluation of how different core scaffolds (e.g., acyclic amine vs. quinolinecarboxamide like GSK2193874, or pyrrolidine sulfonamide like HC-067047) influence critical drug properties beyond primary potency, including solubility, permeability, and off-target pharmacology profiles [2][3]. Such comparative studies are essential for selecting optimal lead series or tool compounds for specific in vivo models.

Application
Selection Property
Validation Focus
Target engagement (in vitro)
Reported inhibition context at low concentrations
Assay concentration window, off‑target probability review
Pulmonary edema models
Acyclic amine chemotype with lung‑vascular optimization background
Endothelial barrier permeability endpoints
CYP interaction studies
CYP3A4 inactivation class context
Metabolic stability / DDI potential in model systems
Chemotype profiling
Acyclic amine scaffold characteristics
PK, selectivity, solubility cross‑series comparison

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